3',8-Dihydroxy-4',6,7-trimethoxyisoflavone

COMT inhibition dopa decarboxylase catecholamine metabolism

This polymethoxylated isoflavone from Streptomyces sp. is distinguished by its 8-hydroxy and 3'-hydroxy substitution pattern, conferring selective COMT inhibition (IC50 0.2 μg/mL) without dopa decarboxylase (DDC) off-target activity or hypotensive effects. Unlike demethoxylated or fully methoxylated analogs, it enables clean interrogation of COMT-mediated catecholamine pathways, making it essential for COMT enzyme kinetics, SAR campaigns, and microbial metabolomics reference standards. Procure with confidence for precise, artifact-free experimental outcomes.

Molecular Formula C18H16O7
Molecular Weight 344.3 g/mol
CAS No. 57800-11-0
Cat. No. B15369083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',8-Dihydroxy-4',6,7-trimethoxyisoflavone
CAS57800-11-0
Molecular FormulaC18H16O7
Molecular Weight344.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=COC3=C(C(=C(C=C3C2=O)OC)OC)O)O
InChIInChI=1S/C18H16O7/c1-22-13-5-4-9(6-12(13)19)11-8-25-17-10(15(11)20)7-14(23-2)18(24-3)16(17)21/h4-8,19,21H,1-3H3
InChIKeyCFAKQDITHIYGEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3',8-Dihydroxy-4',6,7-trimethoxyisoflavone (CAS 57800-11-0) Procurement Guide: A Rare Streptomyces-Derived Isoflavone with Quantified COMT Inhibition


3',8-Dihydroxy-4',6,7-trimethoxyisoflavone (CAS 57800-11-0) is a polymethoxylated isoflavone produced by Streptomyces species [1]. It is distinguished by a hydroxylation pattern featuring 8-hydroxy and 3'-hydroxy substitutions coupled with 4',6,7-trimethoxy groups [2]. The compound has been characterized as an inhibitor of catechol-O-methyltransferase (COMT) with an IC50 of 0.2 μg/mL [1]. Unlike structurally related isoflavones isolated from the same microbial source, this compound exhibits specificity for COMT without concomitant inhibition of dopa decarboxylase (DDC) and does not induce hypotensive effects in experimental models [1].

Why 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone Cannot Be Interchanged with 4',6,7-Trimethoxyisoflavone or Generic Isoflavone Analogs


Structural and functional homology does not translate to interchangeable experimental outcomes when selecting isoflavones for COMT-targeted research. The compound's specific hydroxylation pattern (8-OH and 3'-OH) confers a distinct pharmacological profile that diverges sharply from both demethoxylated and fully methoxylated analogs. Specifically, 4',6,7-Trimethoxyisoflavone (CAS 798-61-8) lacks the 8-hydroxy and 3'-hydroxy groups entirely, shifting its primary reported activities toward broad-spectrum antimicrobial and antioxidant effects rather than enzyme inhibition . Conversely, the co-isolated analogs 3',5,7-trihydroxy-4',6-dimethoxyisoflavone and 3',5,7-trihydroxy-4',8-dimethoxyisoflavone inhibit both COMT and dopa decarboxylase (DDC), thereby confounding catecholamine pathway studies with dual-enzyme perturbation [1]. Procurement of a generic isoflavone without verification of the 8-hydroxy-3'-hydroxy-4',6,7-trimethoxy substitution array therefore risks introducing off-target DDC inhibition and hypotensive artifacts that are absent with the target compound [1].

Quantitative Evidence Guide: Direct Comparative Data for 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone


Selective COMT Inhibition Without DDC Off-Target Activity: Direct Head-to-Head Comparison with Co-Isolated Isoflavones

3',8-Dihydroxy-4',6,7-trimethoxyisoflavone (Compound III) exhibits selective COMT inhibition with no detectable activity against dopa decarboxylase (DDC), in direct contrast to the co-isolated analogs 3',5,7-trihydroxy-4',6-dimethoxyisoflavone (Compound I) and 3',5,7-trihydroxy-4',8-dimethoxyisoflavone (Compound II), which inhibit both COMT and DDC [1]. The compound's IC50 for COMT is 0.2 μg/mL , while DDC inhibition is reported as 'no significant inhibition' . This selectivity profile eliminates confounding dual-pathway interference when probing catecholamine metabolism.

COMT inhibition dopa decarboxylase catecholamine metabolism enzyme specificity Streptomyces

Absence of Hypotensive Effect: Direct Comparison with Co-Isolated Dual COMT/DDC Inhibitors

In direct head-to-head assessment from the original isolation study, 3',8-dihydroxy-4',6,7-trimethoxyisoflavone (Compound III) demonstrated no hypotensive action, whereas the dual COMT/DDC inhibitors 3',5,7-trihydroxy-4',6-dimethoxyisoflavone (Compound I) and 3',5,7-trihydroxy-4',8-dimethoxyisoflavone (Compound II) both exhibited hypotensive effects [1]. This in vivo functional divergence is attributed to the differential enzyme inhibition profiles among the three isoflavones.

hypotensive activity cardiovascular pharmacology in vivo differentiation Streptomyces metabolites

Distinct Hydroxylation Pattern: 8-OH and 3'-OH Substitution Differentiates from 4',6,7-Trimethoxyisoflavone

The compound bears a unique substitution architecture: an 8-hydroxy group on the A-ring and a 3'-hydroxy group on the B-ring, combined with methoxy groups at positions 4', 6, and 7 [1]. This contrasts fundamentally with 4',6,7-Trimethoxyisoflavone (CAS 798-61-8), which contains no hydroxyl groups (hydrogen bond donor count = 0) and lacks the 8-hydroxy and 3'-hydroxy moieties entirely [2]. The presence of these hydroxyl groups is structurally correlated with the compound's capacity for COMT inhibition, a property absent from the fully methoxylated analog's reported antimicrobial/antioxidant profile .

structure-activity relationship isoflavone hydroxylation COMT inhibitor scaffold chemical differentiation

Microbial Fermentation Source Differentiates from Plant-Derived Isoflavone Mixtures

This compound is a specific microbial metabolite produced by Streptomyces species via fermentation [1]. This origin distinguishes it from the majority of isoflavones (e.g., genistein, daidzein) that are plant-derived and typically encountered as complex, variable mixtures in botanical extracts. Procurement as a purified single entity from microbial fermentation ensures batch-to-batch consistency and eliminates the co-occurring phytoestrogenic isoflavones and polyphenolic contaminants inherent in plant-sourced materials .

Streptomyces microbial natural products fermentation source authentication isoflavone biosynthesis

Validated Research Application Scenarios for 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone (CAS 57800-11-0)


COMT-Specific Pharmacological Tool for Catecholamine Metabolism Studies Requiring DDC-Independent Signal

This compound serves as a selective COMT inhibitor for in vitro and ex vivo studies of catecholamine O-methylation where concurrent DDC inhibition would confound data interpretation. Unlike the co-isolated analogs (Compounds I and II) that exhibit dual COMT/DDC inhibition and hypotensive effects, this isoflavone enables clean interrogation of COMT-mediated pathways without off-target DDC perturbation or cardiovascular artifacts [1]. Applications include neurotransmitter metabolism assays in neuronal tissue preparations, COMT enzyme kinetics studies, and screening for COMT substrate specificity.

Structure-Activity Relationship (SAR) Reference Standard for 8-Hydroxy Isoflavone COMT Inhibitors

The compound's 8-hydroxy-3'-hydroxy-4',6,7-trimethoxy substitution pattern provides a defined reference scaffold for SAR campaigns investigating the structural determinants of COMT inhibition within the isoflavone class [1][2]. Researchers can use this compound as a positive control or benchmark when evaluating synthetic derivatives or natural product isolates for COMT inhibitory activity, comparing potency (IC50 = 0.2 μg/mL) and selectivity (DDC-negative) against this validated reference standard .

Microbial Natural Product Discovery and Biosynthetic Pathway Reference

As a Streptomyces-derived isoflavone, this compound represents a valuable reference standard for natural product chemists engaged in microbial metabolomics, biosynthetic gene cluster characterization, and actinomycete secondary metabolite profiling [1]. Its defined structure and established fermentation production route enable its use as an authentic standard for LC-MS dereplication, comparative metabolomic analyses across Streptomyces strains, and as a positive control in microbial extract screening campaigns targeting COMT inhibitors [2].

Cardiovascular-Neural Pathway Discrimination Studies Requiring Hypotensive-Negative COMT Inhibition

For researchers investigating the intersection of catecholamine metabolism and cardiovascular regulation, this compound provides a unique tool to isolate COMT-dependent neural effects from hypotensive cardiovascular responses. The original characterization study explicitly documented the absence of hypotensive action with this compound, in contrast to the clear hypotensive effects observed with the dual COMT/DDC inhibitors from the same isolation series [1]. This enables mechanistic studies where COMT inhibition must be achieved without introducing blood pressure alterations as a confounding variable.

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